(2R,3S)-2-aminobutane-1,3-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

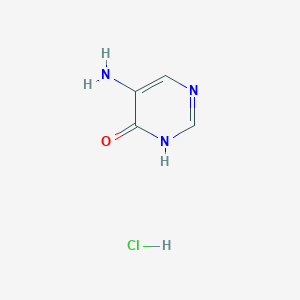

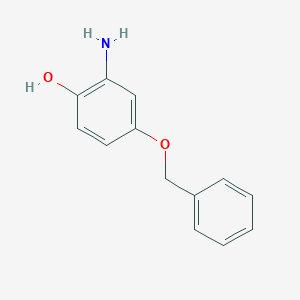

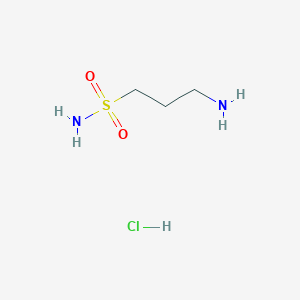

(2R,3S)-2-aminobutane-1,3-diol is a chiral amino alcohol with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it one of the stereoisomers of 2-aminobutane-1,3-diol. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It’s known that l-allo-threoninol is used in the synthesis of artificial abasic nucleosides and pyrene-l-threoninyl analogues .

Mode of Action

L-ALLO-THREONINOL interacts with its targets to form stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . These triplex structures consist of two L-ALLO-THREONINOL strands and one DNA or RNA strand . The configuration of the methyl group on the L-ALLO-THREONINOL scaffold has a significant impact on the hybridization ability and structure .

Biochemical Pathways

It’s known that l-allo-threoninol is involved in the synthesis of β-hydroxy-α-amino acids via threonine aldolases . Threonine aldolases catalyze the conversion of glycine and aldehydes to synthesize β-hydroxy-α-amino acids .

Pharmacokinetics

It’s known that l-allo-threoninol is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility and could potentially be well-absorbed in biological systems.

Result of Action

The molecular and cellular effects of L-ALLO-THREONINOL’s action involve the formation of stable triplex structures with complementary single-stranded homopurine DNA or RNA targets . This interaction could potentially influence the transcription and translation processes in cells, although more research is needed to fully understand these effects.

Action Environment

The action, efficacy, and stability of L-ALLO-THREONINOL can be influenced by various environmental factors. For instance, the configuration of the methyl group on the L-ALLO-THREONINOL scaffold can significantly impact its hybridization ability and structure . Additionally, the thermostability of L-ALLO-THREONINOL can be improved through protein engineering .

Biochemical Analysis

Biochemical Properties

L-ALLO-THREONINOL is known to interact with several enzymes and proteins, playing a crucial role in biochemical reactions. One of the primary enzymes it interacts with is threonine aldolase, which catalyzes the cleavage of L-ALLO-THREONINOL to glycine and acetaldehyde . This interaction is essential in the glycine biosynthetic pathway. Additionally, L-ALLO-THREONINOL can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotides . This compound’s ability to form stable complexes with nucleic acids makes it valuable in biochemical research and applications.

Cellular Effects

L-ALLO-THREONINOL influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that L-ALLO-THREONINOL can enhance the stability of nucleic acid duplexes, thereby affecting gene expression and cellular function . The compound’s interaction with cellular enzymes and proteins can lead to changes in metabolic pathways, influencing overall cellular metabolism.

Molecular Mechanism

At the molecular level, L-ALLO-THREONINOL exerts its effects through binding interactions with biomolecules. It can form stable complexes with DNA and RNA, enhancing their stability and affecting their function . Additionally, L-ALLO-THREONINOL can act as an enzyme inhibitor or activator, influencing various biochemical pathways. The compound’s ability to modify nucleic acids also plays a role in its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-ALLO-THREONINOL can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that L-ALLO-THREONINOL can maintain its stability under specific conditions, allowing for prolonged effects in in vitro and in vivo studies . Its degradation over time can lead to changes in its biochemical activity and cellular effects.

Dosage Effects in Animal Models

The effects of L-ALLO-THREONINOL vary with different dosages in animal models. At lower doses, the compound can positively influence cellular metabolism and gene expression. At higher doses, L-ALLO-THREONINOL may exhibit toxic or adverse effects, impacting overall cellular function and health . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

L-ALLO-THREONINOL is involved in several metabolic pathways, including the glycine biosynthetic pathway. It interacts with enzymes such as threonine aldolase, which catalyzes its conversion to glycine and acetaldehyde . These interactions influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in these pathways highlights its importance in biochemical research and applications.

Transport and Distribution

Within cells and tissues, L-ALLO-THREONINOL is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and cellular effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

L-ALLO-THREONINOL’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-2-aminobutane-1,3-diol typically involves the stereoselective reduction of appropriate precursors. One common method is the reduction of 2-aminobutan-1,3-dione using chiral catalysts to ensure the desired stereochemistry. Another approach involves the use of enzymatic resolution techniques to separate the desired stereoisomer from a racemic mixture.

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their high selectivity and efficiency. Microbial fermentation using genetically engineered strains can produce the compound in high yields. The fermentation broth is then subjected to purification processes such as crystallization or chromatography to isolate the pure stereoisomer .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-2-aminobutane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into tosylates or chlorides, which can then undergo nucleophilic substitution.

Major Products:

Oxidation: Formation of 2-aminobutan-1,3-dione.

Reduction: Formation of 2-aminobutan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R,3S)-2-aminobutane-1,3-diol has numerous applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials

Comparison with Similar Compounds

- (2S,3R)-2-aminobutane-1,3-diol

- (2R,3R)-2-aminobutane-1,3-diol

- (2S,3S)-2-aminobutane-1,3-diol

Comparison: (2R,3S)-2-aminobutane-1,3-diol is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its stereoisomers. For example, the (2R,3R) and (2S,3S) stereoisomers may exhibit different reactivity and binding affinities to enzymes and receptors, leading to distinct biological activities. The (2S,3R) stereoisomer, on the other hand, may have similar but not identical properties due to the inversion of configuration at one of the chiral centers .

Properties

IUPAC Name |

(2R,3S)-2-aminobutane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVQIIBPDFTEKM-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes the gas chromatographic behavior of L-allo-threoninol unique compared to other similar compounds?

A1: L-allo-threoninol, when separated into its enantiomers using gas chromatography with a chiral stationary phase (specifically Chirasil-L-Val), exhibits an unexpected elution order. Contrary to the typical pattern where the L-enantiomer elutes before the D-enantiomer, D-allo-threoninol elutes first []. This unusual behavior is attributed to the varying influence of the asymmetric centers within the molecule. This finding highlights the complexity of enantiomer separation and the need for refined models that account for the unique properties of allo-compounds [].

Q2: Why is the ability to synthesize L-allo-threoninol and its stereoisomers important in organic chemistry?

A2: L-allo-Threoninol and its stereoisomers, classified as 2,4-diamino-2,4,6-trideoxysugars (DADTH), are important building blocks for synthesizing biologically relevant molecules. A new synthetic route utilizing a chiral iridium-H8-BINAP catalyst allows for the diastereoselective synthesis of these DADTH stereoisomers in a more efficient and controlled manner compared to previous methods []. This improved synthesis allows researchers to access these important building blocks more readily for further study and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)